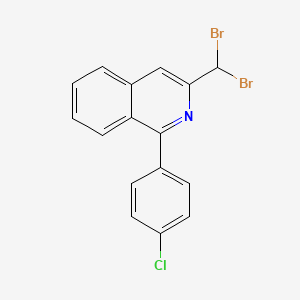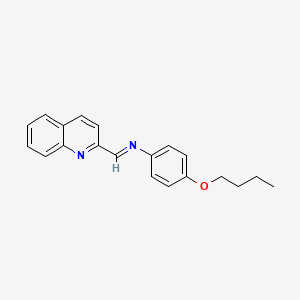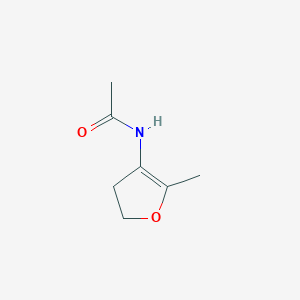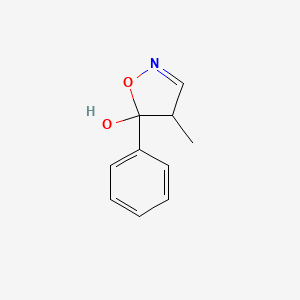
4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of 4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cycloaddition reactions .
化学反応の分析
Types of Reactions
4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction can lead to the formation of dihydroisoxazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of dihydroisoxazoles.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
類似化合物との比較
Similar Compounds
- 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
- 3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl
Uniqueness
4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various synthetic and research applications .
特性
CAS番号 |
61184-61-0 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
4-methyl-5-phenyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C10H11NO2/c1-8-7-11-13-10(8,12)9-5-3-2-4-6-9/h2-8,12H,1H3 |
InChIキー |
LJWCDDDOHDOONO-UHFFFAOYSA-N |
正規SMILES |
CC1C=NOC1(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




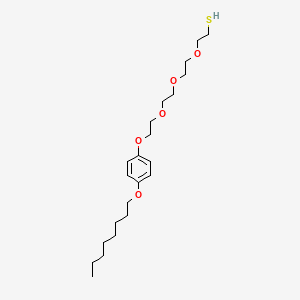

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)

![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)

methanol](/img/structure/B12902656.png)
